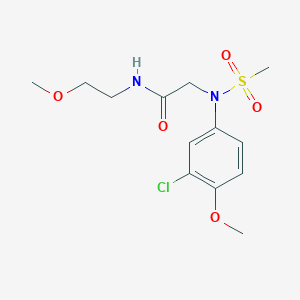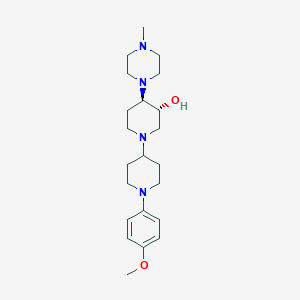![molecular formula C14H15NO4 B5228115 1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B5228115.png)
1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione is a complex organic compound characterized by the presence of a benzodioxin ring fused with a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.
Alkylation: The benzodioxin ring is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Formation of Pyrrolidine-2,5-dione: The final step involves the reaction of the alkylated benzodioxin with succinic anhydride under basic conditions to form the pyrrolidine-2,5-dione structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: It is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is investigated for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzodioxin ring can interact with various enzymes and receptors, modulating their activity . The pyrrolidine-2,5-dione structure can also interact with biological macromolecules, influencing their function .
Comparison with Similar Compounds
1,4-Benzodioxan: A simpler analog with similar structural features.
2,3-Dihydro-1,4-benzodioxin-2-methanol: Another related compound with a hydroxymethyl group.
Uniqueness: 1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione is unique due to the combination of the benzodioxin and pyrrolidine-2,5-dione structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9(15-13(16)6-7-14(15)17)12-8-18-10-4-2-3-5-11(10)19-12/h2-5,9,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIHVJMIDLYLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)


![1-[4-(1-adamantyl)phenoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5228067.png)

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5228091.png)


![2-nitro-N-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5228128.png)
![1-(2-hydroxy-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,11,11a,11b,12-octadecahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B5228131.png)
![3,4,5-trimethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5228136.png)
![4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline](/img/structure/B5228143.png)
